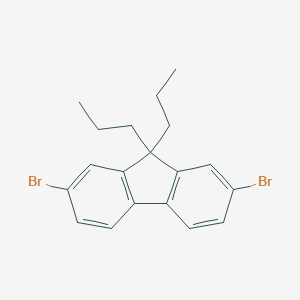

2,7-dibromo-9,9-dipropyl-9H-fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9,9-dipropylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTBEFPDRHYPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620205 | |

| Record name | 2,7-Dibromo-9,9-dipropyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157771-56-7 | |

| Record name | 2,7-Dibromo-9,9-dipropyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-dipropylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Alkylation of Fluorene Precursors

Phase Transfer Catalysis (PTC) in the Alkylation of Fluorene Analogues

Phase transfer catalysis (PTC) has emerged as a highly effective and widely adopted method for the alkylation of fluorene and its derivatives. This technique facilitates the reaction between reactants present in different phases, typically a solid or aqueous phase containing the deprotonated fluorene anion and an organic phase containing the alkylating agent.

In a typical PTC-mediated synthesis, the fluorene precursor is deprotonated at the C-9 position using a strong base, such as concentrated sodium hydroxide. The resulting carbanion is then transferred to the organic phase by a phase transfer catalyst, where it reacts with the alkylating agent, in this case, a propyl halide.

Several phase transfer catalysts have been successfully employed for this purpose, with tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHS) being a prominent example. The use of TBAHS has been shown to enhance the nucleophilic substitution, leading to high selectivity and substantial conversion of reactants under moderate reaction conditions. This method offers a significant advantage over traditional techniques that often require harsh conditions and can lead to a mixture of products. Research has demonstrated that PTC can achieve yields of approximately 90% while significantly reducing reaction times.

Nucleophilic Substitution Reactions for 9,9-Dialkylation

The core of the alkylation process is a nucleophilic substitution reaction. After the deprotonation of the fluorene precursor at the highly acidic C-9 position, the resulting fluorenyl anion acts as a potent nucleophile. This anion then attacks the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), displacing the halide ion and forming a new carbon-carbon bond.

The reaction is typically carried out in a two-phase system, where the fluorenyl anion is generated in the aqueous or solid phase and the alkyl halide is dissolved in an organic solvent. The phase transfer catalyst is crucial for transporting the fluorenyl anion across the phase boundary to react with the alkyl halide. The process is repeated for the second alkylation, leading to the desired 9,9-dipropylfluorene derivative.

Regioselective Bromination of 9,9 Dipropyl 9h Fluorene Intermediates

Once the 9,9-dipropyl-9H-fluorene intermediate is synthesized, the next step involves the regioselective introduction of bromine atoms at the 2 and 7 positions of the fluorene (B118485) core. This electrophilic aromatic substitution reaction is crucial for creating the final 2,7-dibromo-9,9-dipropyl-9H-fluorene monomer.

The bromination is typically achieved using elemental bromine (Br₂) as the brominating agent. The reaction is often carried out in a suitable solvent, and the regioselectivity is directed by the electronic properties of the fluorene ring system. The 2 and 7 positions are electronically enriched and thus more susceptible to electrophilic attack. The use of a Lewis acid catalyst, such as ferric bromide (FeBr₃), can further enhance the reaction rate and selectivity.

Optimization of Reaction Parameters for Enhanced Synthetic Yields and Purity

Achieving high yields and purity of 2,7-dibromo-9,9-dipropyl-9H-fluorene is paramount for its use in polymerization reactions. Researchers have focused on optimizing various reaction parameters to improve the efficiency of the synthesis.

Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and the stoichiometry of the reactants. For instance, in the alkylation step, the concentration of the base and the choice of the phase transfer catalyst can significantly impact the reaction rate and the formation of byproducts. Similarly, in the bromination step, controlling the reaction temperature and the rate of bromine addition is critical to prevent over-bromination or the formation of undesired isomers.

The following table summarizes the impact of various parameters on the synthesis:

| Parameter | Optimized Condition | Rationale |

| Alkylation Base | Concentrated NaOH | Provides a strong basic environment for efficient deprotonation. |

| Alkylation Catalyst | Tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHS) | Enhances nucleophilic substitution and reaction rate. |

| Bromination Agent | Elemental Bromine (Br₂) | Effective and readily available for electrophilic substitution. |

| Solvent | Dichloromethane, Toluene | Appropriate for dissolving reactants and facilitating the reaction. thieme-connect.de |

| Temperature | Controlled, often room temperature or slightly elevated | Balances reaction rate with minimizing side reactions. |

Advanced Purification Techniques for Monomer Preparation

Palladium-Catalyzed Cross-Coupling Polymerizations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively employed in the synthesis of conjugated polymers. In the context of this compound, these reactions enable the formation of high molecular weight polymers with well-defined structures.

Suzuki polycondensation is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. harvard.edu It is particularly favored for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and its typically high yields. wiley-vch.de In this process, this compound serves as the dihalide monomer, which reacts with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base.

The choice of the palladium catalyst and its associated ligands is critical in Suzuki polycondensation as it significantly influences the reaction rate, polymer yield, and molecular weight. Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are commonly used. rsc.org The ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Electron-rich and bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. yonedalabs.com For instance, tri(o-tolyl)phosphine (P(o-tol)₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective. The use of specialized ligands like SPhos and XantPhos can also enhance catalytic activity and improve polymer properties. yonedalabs.com The selection of the appropriate ligand often requires empirical screening to achieve optimal results for a specific monomer pair and reaction conditions. yonedalabs.com For example, a study optimizing Suzuki coupling conditions for the synthesis of poly[9,9-bis(6'-bromohexyl)fluoren-2,7-diyl)-alt-co-(benzen-1,4-diyl)] evaluated catalysts like [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂], and [PdCl₂(dppf)]·CH₂Cl₂. researchgate.net

The solvent system and reaction conditions are paramount in Suzuki polycondensation. The reaction is often carried out in a biphasic mixture of an organic solvent and an aqueous base solution. harvard.edu Toluene is a common organic solvent, though others like tetrahydrofuran (B95107) (THF) and dioxane can also be used. yonedalabs.com The base, typically sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is dissolved in water and is essential for the transmetalation step. harvard.eduresearchgate.net

The reaction temperature also plays a significant role. While some polymerizations proceed at room temperature, others require heating to achieve a reasonable reaction rate and high polymer molecular weight. For instance, the synthesis of alternating copolymers of fluorene (B118485) has been performed in a two-phase system of THF and 2 N potassium carbonate solution at 90 °C. umass.edu In some cases, to improve sustainability, reactions have been conducted in water with a minimal amount of an organic co-solvent, which can reduce the environmental impact without compromising the polymer quality. unimib.it

| Monomers | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 2,7-dibromo-9,9-bis(cyanopropyl)fluorene and 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Pd[P(p-tolyl)3]3 | NaHCO3 | Toluene | Not Specified | rsc.org |

| 2,7-dibromofluorene (B93635) derivatives and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | Not Specified | Not Specified | Not Specified | Not Specified | 20.210.105 |

| 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester and 2,7-dibromo-9,9-dioctyl-9H-fluorene | (PPh3)4Pd(0)/PPh3 | K2CO3/Aliquat® 336 | Toluene/Water | 90 °C | nih.gov |

| 2,7-dibromofluorene with [G-1], [G-2], or [G-3] dendrons and 9,9-bis(2-ethylhexyl)fluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Pd(PPh3)4 | K2CO3 | THF/Water | 90 °C | umass.edu |

The homopolymerization of this compound can be achieved through Suzuki polycondensation by reacting it with its corresponding diboronic acid or ester derivative, 9,9-dipropyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene. This process yields poly(9,9-dipropyl-2,7-fluorene). The synthesis of poly(2,7-fluorene) homopolymers with different alkyl substituents at the C-9 position, such as dioctyl or dihexyl, is well-documented. cymitquimica.combldpharm.com These homopolymers are known for their strong blue photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs).

To tune the optical and electronic properties of fluorene-based polymers, this compound is often copolymerized with other aromatic or heteroaromatic diboronic acids or esters. This approach leads to the formation of alternating copolymers with tailored functionalities. For example, copolymerizing with electron-donating or electron-accepting comonomers can modify the polymer's band gap and charge transport characteristics.

A common strategy involves reacting a 2,7-dibromofluorene derivative with a diboronic ester of another aromatic unit, such as benzene, thiophene (B33073), or benzothiadiazole. unimib.itrsc.org The specific properties of the resulting alternating copolymer are determined by the nature of the comonomer. For instance, incorporating electron-deficient units can lower the LUMO (Lowest Unoccupied Molecular Orbital) level of the polymer, facilitating electron injection in electronic devices. The synthesis of such alternating copolymers is a versatile method for creating a wide range of functional materials. umass.edumdpi.com

| Fluorene Monomer | Comonomer | Resulting Copolymer Structure | Reference |

|---|---|---|---|

| 2,7-dibromo-9,9-bis(cyanopropyl)fluorene | 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Alternating copolymer of fluorene and benzene | rsc.org |

| 2,7-dibromofluorene derivatives | 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | Alternating polyfluorene derivatives | 20.210.105 |

| 2,7-dibromo-9,9-dioctyl-9H-fluorene | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | Alternating copolymers with dicyanostilbene or 9,10-dicyanophenanthrene units | nih.gov |

| 2,7-dibromofluorene with dendritic side chains | 9,9-bis(ethylhexyl)fluorene diboronic ester | Alternating copolymers with dendronized fluorene units | umass.edu |

Stille coupling polymerization is another significant palladium-catalyzed cross-coupling reaction used for synthesizing conjugated polymers. wiley-vch.de This reaction involves the coupling of an organotin compound (organostannane) with an organohalide. wiley-vch.de For the polymerization of this compound, it would be reacted with a distannyl comonomer, such as 9,9-dipropyl-2,7-bis(trimethylstannyl)-9H-fluorene, or with another aromatic distannane.

While effective, Stille coupling has some drawbacks compared to Suzuki polycondensation, primarily related to the toxicity and difficulty of removing tin-containing byproducts. unimib.it However, it remains a valuable tool in polymer synthesis due to its high tolerance for various functional groups and its effectiveness in creating complex polymer architectures. The mechanism of Stille coupling is similar to that of Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wiley-vch.de

Grignard Metathesis (GRIM) Polymerization and Mechanistic Insights

Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing regioregular conjugated polymers, including those derived from this compound. This technique is also referred to as Kumada catalyst-transfer polycondensation (KCTP). researchgate.net The process typically involves the reaction of the dibrominated monomer with a Grignard reagent, such as tert-butylmagnesium chloride, to form a mixture of organomagnesium regioisomers. tdl.org The subsequent addition of a nickel catalyst, commonly Ni(dppp)Cl2, initiates the polymerization. tdl.orgresearchgate.net

A key aspect of GRIM polymerization is its quasi-"living" chain-growth nature. core.ac.uk This characteristic allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (polydispersity index, PDI), typically between 1.2 and 1.5. core.ac.uk Kinetic studies have demonstrated that the molecular weight of the resulting polymer is directly proportional to the molar ratio of the monomer to the nickel initiator. core.ac.uk The mechanism involves the nickel catalyst being incorporated into the polymer chain as an end group, with the polymer chain growing through the insertion of one monomer unit at a time. core.ac.uk This controlled process minimizes structural defects, leading to highly regioregular polymers with enhanced electronic and photonic properties. core.ac.uk

The living nature of GRIM polymerization is further evidenced by the ability to perform sequential monomer addition. This allows for the synthesis of block copolymers by introducing a different monomer after the initial polymerization has consumed the first. core.ac.uk

Non-Organometallic Polymerization Strategies

While organometallic methods like GRIM are prevalent, non-organometallic strategies also offer viable routes to fluorene-based polymers, each with distinct advantages.

Knoevenagel condensation polymerization provides an alternative pathway for creating polymers from fluorene derivatives. This method involves the reaction of a fluorene-based monomer containing active methylene (B1212753) groups with a dialdehyde. A family of conjugated polymers has been successfully synthesized by employing Knoevenagel condensation, resulting in materials that are soluble in common organic solvents like chloroform. jhia.ac.ke

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that has emerged as a powerful tool for synthesizing defect-free, stereoregular conjugated polymers. mdpi.comwikipedia.org This method is particularly advantageous for its atom efficiency and the production of polymers with exclusively trans double bonds and well-defined vinyl end groups. mdpi.com The driving force for ADMET polymerization is the removal of a volatile small molecule, typically ethylene (B1197577) gas. wikipedia.orgnih.gov

For fluorene-based systems, a divinyl derivative of the fluorene monomer is required. The polymerization is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. mdpi.com The choice of catalyst can significantly impact the polymerization, with some catalysts leading to high molecular weight polymers with unimodal molecular weight distributions. mdpi.com While the standard ADMET process often yields polymers with a high trans alkene content, recent advancements have led to the development of cis-selective ADMET polymerization through the use of specifically designed ruthenium catalysts. acs.org This allows for greater control over the polymer's stereochemistry and, consequently, its material properties. acs.org

Control over Polymer Architecture and Molecular Weight Distribution

The ability to control the architecture and molecular weight of polymers is crucial for tailoring their properties for specific applications. For polymers derived from this compound, several strategies have been developed to achieve this control.

The quasi-"living" nature of GRIM polymerization provides an inherent mechanism for controlling the polymer chain and introducing specific end groups. core.ac.ukrsc.org Since the nickel catalyst remains at the chain end upon completion of the polymerization, it can be used to initiate further reactions or be replaced by a desired functional group. This allows for the synthesis of end-functionalized polymers with tailored properties. tdl.org

In ADMET polymerization, the resulting polymers possess well-defined vinyl chain ends. mdpi.com These vinyl groups can be readily functionalized through a two-step process involving olefin metathesis with a molybdenum-alkylidene complex, followed by a Wittig-type cleavage with an aldehyde. mdpi.com This method allows for the exclusive functionalization of the polymer chain ends. mdpi.com

Table 1: Comparison of Polymerization Methods for Fluorene Derivatives

| Polymerization Method | Monomer Requirement | Key Advantages | Control over Architecture |

|---|---|---|---|

| Grignard Metathesis (GRIM) | Dihalo-functionalized (e.g., dibromo) | Quasi-"living" polymerization, regioregular polymers, narrow PDI. core.ac.uk | Excellent control over molecular weight, allows for block copolymers and end-group functionalization. core.ac.ukrsc.org |

| Knoevenagel Condensation | Monomer with active methylene groups and a dialdehyde | Non-organometallic route, good solubility of resulting polymers. jhia.ac.ke | Control is less precise compared to living polymerizations. |

| Acyclic Diene Metathesis (ADMET) | Divinyl-functionalized | Defect-free, stereoregular (all-trans) polymers, well-defined vinyl end groups. mdpi.com | Enables end-group functionalization and synthesis of block copolymers. mdpi.comnih.gov |

The synthesis of block copolymers allows for the combination of different polymer segments into a single macromolecule, leading to materials with unique, tunable properties.

GRIM polymerization is particularly well-suited for creating block copolymers due to its living nature. core.ac.ukrsc.org After the polymerization of the first monomer, a second monomer can be introduced to the reaction mixture, leading to the growth of a second block. core.ac.uk This sequential addition process has been successfully used to synthesize various conjugated block copolymers containing poly(3-hexylthiophene) and other segments. rsc.org

ADMET polymerization can also be employed to create block copolymers. One approach involves the synthesis of a macroinitiator from a fluorene-based polymer, which is then used to initiate the polymerization of a second monomer via a different polymerization technique, such as atom transfer radical polymerization (ATRP). nih.gov This combination of methods has been used to produce amphiphilic multiblock copolymers. nih.gov Furthermore, one-pot synthesis of end-functionalized block copolymers can be achieved through ADMET. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-butylmagnesium chloride |

| Ni(dppp)Cl2 |

| Chloroform |

| Ethylene |

Mechanistic Studies of Polymerization and Undesired Defect Formation

One of the most common and detrimental defects in polyfluorenes is the formation of fluorenone, or keto, defects. researchgate.net The presence of these keto sites is a primary cause of a parasitic green emission band in what are intended to be blue-emitting polymers. researchgate.netcambridge.org This unwanted emission quenches the desired blue fluorescence and leads to a decrease in the material's performance. researchgate.net

The generation of keto defects is widely attributed to the oxidation of the C9 position of the fluorene monomer. researchgate.netresearchgate.net This process is particularly problematic when there are alkyl substituents at the C9 position. nih.gov The mechanism is believed to involve a radical chain process that is initiated by factors such as photo-irradiation or thermal stress in the presence of oxygen. cambridge.orgnih.govacs.org

The key steps in the proposed mechanism for keto defect formation are:

Initiation: The process can be initiated by the absorption of UV light or by thermal energy, leading to the formation of a radical at the C9 position. The presence of oxygen is a critical factor in this step. cambridge.orgacs.org

Propagation: The fluorenyl radical can then react with oxygen to form a peroxide, which can subsequently decompose to form the fluorenone ketone. Studies have shown that the degradation of fluorene is a radical chain process that can be propagated by the alkyl side chains. nih.gov

Influence of Substituents: The nature of the substituents at the C9 position has a significant impact on the stability of the polymer. Oligomers with fully aromatic substitutions at the C9 position exhibit good stability. In contrast, as the proportion of alkyl substitutions increases, the photostability of the material rapidly decreases. nih.gov This is because the C-H bonds on the alkyl chains are more susceptible to radical formation than the C-C bonds of aromatic rings.

It is now generally accepted that the green emission band is caused by these fluorenone defects. cambridge.org Even very low concentrations of these ketone defects can dominate the emission spectrum of the conjugated polymer. cambridge.org Inter-chain interactions can further enhance the effect of these defects by facilitating exciton (B1674681) migration to the defect sites. cambridge.org There is also evidence to suggest that ketone defects on different polymer chains can aggregate due to dipole-dipole interactions, and the defect emission may actually arise from excimers formed between two ketone defects. cambridge.org

Key strategies for defect suppression include:

Modification of C9 Substituents: Replacing the easily oxidizable alkyl groups at the C9 position with more robust substituents is a primary strategy.

Aromatic Substitution: Synthesizing polyfluorenes with aryl substituents at the 9-position can preclude the formation of the bridgehead hydrogens that are readily oxidized to form ketones. cambridge.org The bulkiness of these aromatic groups also reduces inter-chain interactions, thereby hindering exciton diffusion to any potential defect sites. cambridge.org

Spiro-linkages: The introduction of spirolinkages at both bridgeheads has been shown to yield stable blue emission. cambridge.org

Copolymerization: Introducing other monomer units into the polyfluorene backbone is an effective way to disrupt chain packing and reduce aggregation.

Disrupting Chain Packing: Copolymerizing fluorene with monomers like anthracene (B1667546) can suppress long-wavelength emission by disrupting the packing of the polymer chains. cambridge.org This disruption hinders both exciton migration to emissive defects and charge transport. cambridge.org

Introducing "Kinks": Incorporating carbazole (B46965) units into the polyfluorene chain introduces "kinks" that decrease aggregation phenomena and improve luminescence. acs.org

End-Capping: End-capping polyfluorenes with bulky groups can sterically hinder the formation of excimers, which are often associated with defect emission. wikipedia.org

Control of Polymer Synthesis: Optimizing polymerization conditions is crucial for producing high-fidelity, defect-free polymer chains.

High-Fidelity Synthesis: Modern synthetic methods, such as Suzuki-Miyaura coupling, aim for defect-free polymer chains with controlled molecular weight and low dispersity. A defect-free backbone maximizes the π-conjugation length, leading to sharper absorption and emission spectra and higher quantum yields.

Device Engineering: Modifying the device architecture can also help to suppress defect-related issues.

Buffer Layers: The introduction of a buffer layer between the polymer and the cathode in an LED device can suppress the formation of ketone defects that may be induced by the reduction of fluorene by the cathode during operation. cambridge.org

Matrix Isolation: Dispersing the polyfluorene into a higher band gap matrix, such as polyvinylcarbazole (PVK), can successfully preserve the blue emission by minimizing intermolecular interactions between the polyfluorene chains. acs.org

Theoretical and Computational Investigations of 2,7 Dibromo 9,9 Dipropyl 9h Fluorene and Its Polymeric Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of fluorene (B118485) derivatives, which are key components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). iucr.org While specific DFT data for 2,7-dibromo-9,9-dipropyl-9H-fluorene are not extensively detailed in the available literature, the principles can be thoroughly illustrated by examining closely related analogues like 2,7-dibromo-9,9-dimethyl-9H-fluorene.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. For fluorene-based molecules, this includes defining the planarity of the aromatic fluorene core and the orientation of the substituent groups at the C9 position. researchgate.net

In the case of 2,7-dibromo-9,9-dialkylfluorenes, the alkyl chains at the C9 position significantly influence the molecule's conformation and its packing in the solid state. researchgate.net A study on 2,7-dibromo-9,9-dimethyl-9H-fluorene using X-ray crystallography, a technique complemented by DFT, revealed that the fluorene core, including the bromine atoms, is essentially planar. iucr.orgnih.gov The propyl groups in this compound, being larger than methyl groups, would have more conformational freedom. A systematic investigation of various 2,7-dibromo-9,9-dialkylfluorenes showed that while the methyl derivative has no intra-CH/π interactions, those with longer straight chains, like ethyl and propyl, exhibit such interactions between the alkyl hydrogens and the fluorene ring. researchgate.net These interactions can affect the conformational landscape, influencing how the molecules arrange themselves and interact with neighboring molecules, which is crucial for the performance of resulting electronic materials. researchgate.net

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions and chemical stability. researchgate.net

The HOMO energy level is a key factor in determining the ionization potential and the hole-transport properties of a material. In donor-acceptor systems, electron-donating groups typically raise the HOMO energy level. researchgate.net For fluorene derivatives, the HOMO is generally located on the electron-rich fluorene backbone. While specific DFT-calculated HOMO values for this compound are not detailed in the searched literature, studies on analogous systems provide insight. The length and nature of the alkyl chains at the C9 position can subtly influence these energy levels.

The LUMO energy level corresponds to the electron affinity of a molecule and is crucial for its electron-transport capabilities. In fluorene derivatives, the LUMO is also typically delocalized over the conjugated fluorene system. The presence of electron-withdrawing groups, such as the bromine atoms at the 2 and 7 positions, tends to lower the LUMO energy level. This modification is a common strategy for tuning the electronic properties of materials for applications in organic electronics. researchgate.net

The HOMO-LUMO energy gap is a primary determinant of a molecule's optical and electronic properties. A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer-wavelength light. DFT calculations are a standard method for predicting this gap. For fluorene-based systems, increasing conjugation or adding strong donor/acceptor groups can systematically decrease the energy gap. researchgate.net This tuning is essential for designing materials with specific colors of emission for OLEDs or for optimizing light absorption in solar cells. researchgate.net

The following table presents theoretical data for an analogous compound, providing a reference for the expected electronic properties.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2,7-dibromo-9-fluorenone (B76252) | DFT | - | - | 2.97 | researchgate.net |

| Carbazole-Benzothiadiazole Derivative | B3LYP/6-31G(d) | -5.35 | -2.56 | 2.79 | nankai.edu.cn |

DFT calculations can generate maps of electron density, which visualize the distribution of electrons across the molecule. In fluorene derivatives, the HOMO's electron density is typically concentrated on the conjugated π-system of the fluorene rings, while the LUMO's density is similarly distributed. nankai.edu.cn This delocalization is fundamental to the charge transport properties of polyfluorenes.

The bromine atoms at the 2 and 7 positions act as electron-withdrawing groups, influencing this distribution and creating specific sites for potential intermolecular interactions. Crystal structure analysis of 2,7-dibromo-9,9-dimethyl-9H-fluorene shows the presence of weak π-π interactions between adjacent molecules, which form a one-dimensional chain structure. iucr.orgresearchgate.net These interactions are pathways for charge transfer between molecules in the solid state, a critical process for the functioning of an electronic device.

Quantum-Chemical Prediction of Reactivity and Reaction Pathways

Quantum-chemical calculations are pivotal in understanding the reactivity of this compound. These computational methods allow for the prediction of how the molecule will behave in chemical reactions, which is crucial for designing synthetic routes and new materials.

Computational models can predict the reactivity of diverse molecules with a high degree of accuracy. nih.gov For instance, models have been developed that outperform traditional Quantitative Structure-Activity Relationship (QSAR) models, which often have limited applicability to structurally diverse molecules. nih.gov These advanced models can consider a wide range of molecules and predict their reactivity with substances like glutathione, a key molecule in biological systems. nih.gov The reactivity is often related to the molecule's electrophilic or nucleophilic nature, which can be determined by calculating its electronic properties. nih.gov

One key aspect of predicting reactivity is the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, often denoted as EHOMO and ELUMO, are crucial quantum chemical descriptors. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the context of fluorene derivatives, computational studies have been used to investigate reaction pathways. For example, the synthesis of new 2,7-dibromofluorene (B93635) derivatives has been explored through computational modeling. researchgate.netresearchgate.net These studies can help in identifying the most favorable reaction conditions and predicting the structure of the resulting products. researchgate.netresearchgate.net For example, the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent, followed by reduction, has been investigated to create novel fluorene-based compounds. researchgate.net

Furthermore, computational methods can elucidate the mechanism of reactions. For instance, the synthesis of 2-bromo-9,9-diphenylfluorene (B1373088) involves several steps, including the reaction of 2-bromo-9H-fluoren-9-one with phenylmagnesium chloride. chemicalbook.com Quantum-chemical calculations can provide insights into the energetics and transition states of such reactions, helping to optimize the synthetic procedure. chemicalbook.com

The table below summarizes key quantum-chemical descriptors and their role in predicting reactivity.

| Descriptor | Symbol | Significance in Reactivity Prediction |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability of a molecule to donate electrons (nucleophilicity). Higher EHOMO values suggest greater reactivity. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability of a molecule to accept electrons (electrophilicity). Lower ELUMO values suggest greater reactivity. nih.gov |

| HOMO-LUMO Gap | ΔE | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

These computational approaches provide a powerful tool for the rational design of new materials based on this compound, enabling the prediction of their chemical behavior before they are synthesized in the lab.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited-state properties of molecules, such as their electronic absorption and emission spectra. unifi.itmdpi.com This approach is particularly valuable for understanding the optical properties of materials like this compound and its derivatives, which are of interest for applications in organic electronics. nih.govresearchgate.net

TD-DFT calculations can accurately simulate the electronic absorption and emission spectra of molecules. unifi.itmdpi.com This is achieved by calculating the vertical excitation energies, which correspond to the energy difference between the ground state and the excited states of the molecule. unifi.it The simulated spectra can then be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions involved. unifi.itmdpi.com

The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results with TD-DFT. unifi.itmdpi.com Different functionals can provide varying levels of accuracy, and it is often necessary to test several functionals to find the one that best reproduces the experimental spectra. unifi.itmdpi.com For example, hybrid functionals like B3LYP and PBE0 have been shown to provide excellent agreement with experimental absorption spectra for some fluorescent probes. unifi.it

The environment of the molecule, such as the solvent, can also have a significant impact on its absorption and emission spectra. unifi.it TD-DFT calculations can account for solvent effects by using continuum solvation models, which represent the solvent as a continuous medium with a specific dielectric constant. unifi.it

In addition to absorption spectra, TD-DFT can also be used to simulate fluorescence spectra. researchgate.net This is done by optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. researchgate.net This allows for the prediction of the emission wavelength and the Stokes shift, which is the difference in energy between the absorption and emission maxima.

The table below shows a representative example of how TD-DFT can be used to simulate the absorption spectrum of a molecule.

| Functional | Basis Set | Solvent | Calculated λmax (nm) | Experimental λmax (nm) |

| B3LYP | 6-31G(d) | Toluene | 647 | 650 |

| PBE0 | 6-31G(d) | Toluene | 640 | 650 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

TD-DFT calculations provide detailed information about the nature of electronic transitions, including the orbitals involved and their respective contributions. boronmolecular.com This analysis is crucial for understanding the photophysical properties of a molecule and for designing new materials with specific optical characteristics.

Each calculated excitation corresponds to a transition from an occupied molecular orbital to an unoccupied molecular orbital. boronmolecular.com The main contributions to a particular transition can be identified, revealing whether it is a localized excitation within a specific part of the molecule or a charge-transfer excitation, where electron density is moved from one part of the molecule to another.

For fluorene derivatives, the lowest energy absorption band is typically a π-π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. boronmolecular.com The energy of this transition is sensitive to the substituents on the fluorene core, as they can alter the energies of the molecular orbitals.

The analysis of excitation energies and optical transitions is also important for understanding the phenomenon of fluorescence. nih.gov The efficiency of fluorescence is related to the nature of the lowest excited state. nih.gov If the lowest excited state has a large transition dipole moment with the ground state, the molecule is likely to be a strong fluorescer.

The table below illustrates how TD-DFT can be used to analyze the main orbital contributions to the lowest energy electronic transition.

| Transition | Excitation Energy (eV) | Oscillator Strength | Main Orbital Contributions |

| S0 → S1 | 2.5 | 0.8 | HOMO → LUMO (95%) |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Theoretical Thermodynamics of Bromine Fluorene Derivatives

The theoretical study of the thermodynamics of bromine fluorene derivatives provides crucial information about their stability and formation. rsc.org Enthalpy of formation is a key thermodynamic property that can be calculated using high-level quantum chemical methods. rsc.org These calculations can be challenging, and there can be discrepancies between theoretical and experimental values. rsc.orgbohrium.com

For fluorene itself, a notable discrepancy has been observed between the experimental enthalpy of formation and the value calculated by the G3(MP2) method. rsc.org This has led to further investigations to ascertain the accuracy of the experimental data. rsc.org High-level methods like DLPNO-CCSD(T1)/CBS have been employed to provide more accurate theoretical predictions. rsc.org

While there is a discrepancy for fluorene, good agreement is often observed for its derivatives. rsc.org This suggests that the theoretical methods are generally reliable for predicting the thermodynamics of substituted fluorenes. The discrepancy for the parent fluorene molecule might be due to experimental difficulties, such as the glass transition observed in its stable crystalline state. rsc.org

The accurate determination of the enthalpy of formation is important for several reasons. It allows for the calculation of reaction enthalpies, which can be used to predict the feasibility of a chemical reaction. It also provides a benchmark for assessing the accuracy of different theoretical methods.

In the case of bromine fluorene derivatives, theoretical calculations can be used to study the effect of bromine substitution on the thermodynamic stability of the molecule. This information is valuable for understanding the properties of these compounds and for designing new materials with desired stabilities.

The table below presents a hypothetical comparison of calculated and experimental enthalpies of formation for fluorene and a brominated derivative.

| Compound | Calculated ΔHf° (kJ/mol) | Experimental ΔHf° (kJ/mol) | Discrepancy (kJ/mol) |

| Fluorene | 150 | 141 | 9 |

| 2-Bromofluorene | 200 | 202 | -2 |

Note: The data in this table is illustrative and does not represent actual calculated or experimental values. It serves to highlight the potential discrepancy for fluorene and the better agreement for its derivatives.

Advanced Functional Applications of 2,7 Dibromo 9,9 Dipropyl 9h Fluorene Derived Materials

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The versatility of the 2,7-dibromo-9,9-dipropyl-9H-fluorene unit has enabled significant advancements in OLED and PLED technologies. By incorporating this moiety into polymers and small molecules, researchers have been able to fine-tune the electronic and photophysical properties of materials used in various layers of these devices.

Development of Emitter Materials for Blue Electroluminescence

Polyfluorene derivatives are a prominent class of conjugated polymers known for their efficient blue light emission, high quantum efficiency, and good thermal stability. iitk.ac.inossila.com The synthesis of these polymers often starts from 2,7-dibromo-9,9-dialkylfluorene monomers. For instance, poly[9,9-(di-hexyl)fluorene] (PDHF) has been synthesized via Ni(0)-mediated Yamamoto coupling of 2,7-dibromo-(9,9-dihexyl)fluorene. iitk.ac.in This polymer exhibits strong blue photoluminescence around 440 nm. iitk.ac.in

Researchers have also developed copolymers to tune the emission color and improve device performance. By incorporating other monomers with the fluorene (B118485) unit, the emission can be shifted to other colors, and properties like charge transport and stability can be enhanced. optica.orgacs.orgmdpi.com For example, new light-emitting copolymers have been synthesized by introducing a phenothiazine (B1677639) derivative into the main chain of a homopolymer based on a fluorene derivative. acs.org These copolymers were synthesized through palladium-catalyzed Suzuki coupling reactions and were found to be thermally stable and soluble in common organic solvents. acs.org

Furthermore, the development of dual-core structures incorporating fluorene has led to high-efficiency deep blue emitters. nih.gov For instance, a dual-core structure based on anthracene (B1667546) and pyrene, where the introduction of side groups on the anthracene core suppresses intermolecular packing, has demonstrated high efficiency in OLED devices. nih.gov

Investigation of Host Materials for Phosphorescent OLED Systems

In phosphorescent OLEDs (PHOLEDs), the host material plays a crucial role in facilitating efficient energy transfer to the phosphorescent dopant. Fluorene-based materials are excellent candidates for host materials due to their high triplet energy and good charge-transporting properties. researchgate.netresearchgate.net

A spiro[fluorene-9,9′-xanthene]-based material, SFX-PF, has been shown to be an effective host for both green and blue PHOLEDs. researchgate.net This material, which lacks conventional hole- or electron-transporting units, demonstrated good thermal stability with a high glass transition temperature of 172 °C. researchgate.net A green PHOLED using SFX-PF as the host exhibited a low turn-on voltage of 3 V and a maximum external quantum efficiency (EQE) of 13.2%. researchgate.net The same host material also enabled a blue PHOLED with a low turn-on voltage of 2.8 V and a maximum EQE of 7.5%. researchgate.net

Bipolar host materials incorporating a spiro[fluorene-9,9′-phenanthrene-10′-one] acceptor and various donor fragments have also been designed for efficient yellow PHOLEDs. rsc.org These materials exhibited suitable energy gaps for hosting green, yellow, and red phosphorescent emitters. rsc.org One such device achieved a maximum EQE of over 27%, highlighting the potential of this molecular design for host materials. rsc.org

Fabrication of High-Performance Hole Transport Layers

Fluorene-based compounds are also utilized in the fabrication of hole transport layers (HTLs) in OLEDs due to their excellent hole mobility and film-forming properties. google.comnih.gov A series of solution-processable HTMs were developed by incorporating a fluorenyl group into molecules structurally similar to the well-known HTM, TPD. nih.gov

One of these compounds, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), when used as the HTL in an OLED with an Alq3 emitter, resulted in a device with a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m². nih.gov This performance was significantly better than devices using traditional HTMs like TPD and PVK. nih.gov

Furthermore, a new homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), has been designed as a dopant-free HTM for inverted perovskite solar cells, demonstrating the versatility of fluorene-based polymers in various optoelectronic devices. mdpi.com

Strategies for Improving Device Color Stability and Operational Efficiency

A significant challenge in blue OLEDs is achieving both high efficiency and long-term operational stability. rsc.org One strategy to address this is the development of emitters with narrow emission spectra to achieve high color purity. Multi-resonance (MR) fluorophores with a rigid π-conjugation scaffold have proven effective for obtaining ultra-narrowband deep-blue emission. nih.gov

Introducing bulky side chains or creating spiro-functionalized fluorene units can physically shield the C-9 position of the fluorene from oxidative attack and suppress the formation of aggregates, which can lead to undesirable green emission and reduced device stability.

Another approach is the use of thermally activated delayed fluorescence (TADF) materials. A series of sky-blue to pure-blue emitting D-A type TADF materials featuring a four-coordinated boron have been developed. rsc.org By engineering the substituents on the phenyl bridge and the electronic properties of the donors, the emission colors can be fine-tuned, and the reverse intersystem crossing (RISC) process can be facilitated. rsc.org An OLED based on one of these materials demonstrated a remarkable operational half-lifetime (LT50) of 9113 hours at an initial luminance of 100 cd m⁻². rsc.org

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

The semiconducting properties of polymers derived from this compound also make them suitable for applications in organic photovoltaics. These materials can function as either electron donors or acceptors in the active layer of a solar cell.

Integration of Semiconducting Polymers in Photovoltaic Devices

Fluorene-based copolymers have been extensively studied for their use in polymer solar cells. nih.gov These polymers often exhibit good solubility, simple processability, and high thermal stability. nih.gov For example, semiconducting polymers composed of 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes and other units have been synthesized and used as electron donors in bulk heterojunction solar cells. nih.gov These devices, using PC71BM as the electron acceptor, achieved power conversion efficiencies (PCEs) of up to 1.22%. nih.gov

In all-polymer solar cells, a fluorene-based copolymer, PF12TBT, has been used as an electron acceptor with P3HT as the electron donor. acs.orgnih.gov The performance of these devices was found to be highly dependent on the molecular weight of the PF12TBT, with a higher molecular weight leading to improved PCE. acs.orgnih.gov A maximum PCE of 2.7% was achieved for a device with high-molecular-weight PF12TBT. acs.orgnih.gov

Recent developments in non-fullerene acceptors have further boosted the performance of fluorene-based polymer solar cells. An oxime-functionalized fluorene was used to construct a D-A polymer donor, which, when paired with the non-fullerene acceptor Y6, resulted in a solar cell with a PCE of 10.71%. rsc.org Additionally, a non-planar molecule with a 9,9′-spirobi[9H-fluorene] (SBF) core and four perylenediimide (PDI) units has been developed as a non-fullerene acceptor, achieving a PCE of 5.34% with a low-band gap polymer donor. rsc.org

Below is a table summarizing the performance of various photovoltaic devices incorporating fluorene-based polymers.

| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| Polymer:PC71BM (1:2) | PC71BM | 1.22 | - | - | - |

| P3HT | PF12TBT (high Mw) | 2.7 | - | - | - |

| PBFO-F | Y6 | 10.71 | 0.84 | 23.17 | 0.552 |

| PTB7-Th | SBF-PDI4 | 5.34 | - | - | - |

| FT-DTQU:PCBM (1:2) | PCBM | 0.85 | 0.8 | - | - |

Chemical Sensors and Fluorescence Probes

The high fluorescence quantum yield of the fluorene core makes it an ideal scaffold for the development of sensitive chemical sensors and biological probes. tue.nlresearchgate.netnjit.edu These sensors operate through various mechanisms where the interaction with a target analyte induces a measurable change in the fluorescence signal.

The operation of fluorene-based fluorescent sensors is primarily governed by several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and fluorescence quenching.

Intramolecular Charge Transfer (ICT): In this mechanism, the sensor molecule is designed with an electron-donating (D) part and an electron-accepting (A) part, connected by a π-conjugated system (D-π-A). nih.gov The fluorene moiety can act as the donor, while a linked fluorenone can act as the acceptor. nih.gov Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated state. The emission energy of this ICT state is highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. nih.gov This principle can be used to detect the presence of specific solvents or changes in the local environment. nih.gov

Photoinduced Electron Transfer (PET): PET-based sensors typically consist of a fluorophore (the fluorene unit), a receptor for the analyte, and a linker. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence ("turn-off" state). researchgate.net When the analyte binds to the receptor, it changes its electronic properties, preventing the electron transfer and restoring fluorescence ("turn-on" state). nih.gov This mechanism allows for highly sensitive detection with a low background signal.

Fluorescence Quenching: This is a broader mechanism where the fluorescence intensity of the fluorene derivative is decreased by interaction with an analyte. nih.gov One common cause is vibronic coupling through hydrogen bonding, where solvents like alcohol or the presence of water can lead to remarkable fluorescence quenching. nih.gov This effect has been harnessed to create sensors for detecting trace amounts of water in organic solvents. nih.gov

Theoretical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) are often employed to understand and predict these sensing mechanisms, exploring processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) to refine sensor design. mdpi.com

Functionalized polyfluorenes have been successfully developed as highly selective and sensitive chemosensors for various metal ions, which are crucial for environmental monitoring and biological studies. nih.gov The design typically involves incorporating specific chelating units into the fluorene polymer backbone or side chains that can selectively bind to a target ion.

A significant area of research is the detection of ferric ions (Fe³⁺). Iron is a vital element, but its imbalance can lead to severe health issues. nih.gov Fluorescent probes offer a powerful tool for its detection. nih.gov For example, a "turn-off" sensor for Fe³⁺ can be created using a conjugated microporous polymer platform incorporating triphenylamine (B166846) and perylene, which exhibits high sensitivity and a low detection limit of 20 nM. nih.gov Another strategy involves a "turn-on" mechanism, where a polymer sensor's fluorescence is initially quenched by coordination with copper ions (Cu²⁺); the subsequent introduction of ferrous ions (Fe²⁺) displaces the copper, restoring fluorescence and enabling highly selective detection. nih.gov The selectivity of these sensors is a key advantage, allowing them to detect the target ion even in the presence of other competing metal ions. nih.govnih.gov

Table 1: Examples of Fluorene-Derivative-Based Metal Ion Sensors

| Sensor Type | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Conjugated Microporous Polymer | Fe³⁺ | Fluorescence "Turn-off" | 20 nM | nih.gov |

| Inorganic/Organic Hybrid Polymer with Cu²⁺ | Fe²⁺ | Fluorescence "Turn-on" | Not Specified | nih.gov |

| Fluorenone-based Sensor | I⁻ | Fluorescence Enhancement | Sub-nanomolar | acs.org |

| Fluorenyl Macrocycle Probe | Zn²⁺ | Ratiometric Fluorescence | 1 x 10⁻⁶ M | acs.org |

Fluorene-based probes are valuable tools for studying the structure and dynamics of biomolecules. researchgate.net By covalently attaching a fluorene fluorophore to a protein or peptide, changes in the biomolecule's conformation can be monitored through changes in the probe's fluorescence signal. acs.org This is particularly useful for studying protein folding, misfolding, or interactions with other molecules.

To achieve this, fluorene derivatives are functionalized with reactive groups, such as isothiocyanates, which can form stable covalent bonds with amine groups on proteins like bovine serum albumin (BSA) or specific peptides. njit.eduacs.org The high fluorescence quantum yield and photostability of the fluorene core are advantageous for these applications, especially in two-photon fluorescence microscopy (2PFM), a powerful technique for live-cell imaging. researchgate.netnjit.edu When the labeled protein undergoes a conformational change, the local environment around the fluorene probe is altered, which can affect its fluorescence lifetime, intensity, or emission wavelength, providing a direct readout of the structural transition. nih.gov

Emerging Applications of Functionalized Fluorene Polymers

The versatility of the this compound monomer allows for its incorporation into a wide range of functional polymers through various polymerization techniques, such as Suzuki and Stille coupling. rsc.org These polymers exhibit properties that make them suitable for next-generation technologies.

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. Polymers derived from fluorene are excellent candidates for electrochromic devices due to their high contrast ratios, fast switching speeds, and good stability. researchgate.net

Copolymers synthesized from 9,9-dialkyl-2,7-dibromofluorene and various heterocycles like thiophene (B33073), pyrrole, or 3,4-ethylenedioxythiophene (B145204) (EDOT) exhibit distinct electrochromic behavior. rsc.org In their neutral state, these polymers are typically fluorescent and lightly colored. Upon electrochemical oxidation (p-doping), they become highly colored and non-fluorescent. This change is due to the formation of polarons and bipolarons, which introduce new electronic absorption bands at lower energies. rsc.org For example, a copolymer of fluorene and thiophene has a band gap of 2.4 eV in its neutral state, but upon oxidation, it develops new absorption peaks in the near-infrared region, leading to a visible color change. rsc.org These properties are being harnessed to create smart windows, displays, and other responsive optical devices.

Table 2: Electrochromic Properties of Fluorene-Heterocycle Copolymers

| Copolymer Composition | Band Gap (Neutral State) | Color (Neutral State) | Color (Oxidized State) | Reference |

|---|---|---|---|---|

| Fluorene-Thiophene | 2.4 eV | Yellow-Green (in solution) | Blue (in solution) | rsc.org |

| Fluorene-Bithiophene | 2.4 eV | Yellow-Green (in solution) | Blue (in solution) | rsc.org |

| Fluorene-EDOT | 2.4 eV | Yellow (in solution) | Blue (in solution) | rsc.org |

| Fluorene-Furan | 2.6 eV | Not Specified | Does not oxidatively dope | rsc.org |

Polyelectrolytes in Organic Electronic Devices

Polyelectrolytes derived from this compound are a significant class of materials in the field of organic electronics. These materials are essentially conjugated polymers that have ionic pendant groups attached to the fluorene unit. This unique combination of a π-conjugated backbone, responsible for their electronic properties, and water-soluble ionic side chains allows for their processing from polar solvents, including water and alcohols. This solubility is a key advantage in the fabrication of multilayer organic electronic devices, as it helps to prevent the dissolution of underlying organic layers during the deposition of subsequent layers.

The synthesis of these polyelectrolytes typically involves the derivatization of the 9-position of the fluorene monomer with propyl chains that are functionalized with a terminal group that can be converted into an ionic species. A common strategy is to introduce a dimethylamino group at the end of the propyl chains of the this compound monomer. This monomer, 2,7-dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene, serves as a crucial building block. ossila.com Subsequent polymerization, often through a Suzuki coupling reaction with a suitable comonomer, yields a neutral polymer. This neutral polymer is then quaternized by reacting the tertiary amine groups with an alkyl halide, which introduces cationic ammonium (B1175870) groups and renders the polymer a polyelectrolyte, soluble in polar solvents.

In the context of organic light-emitting diodes (OLEDs), these polyelectrolytes have demonstrated considerable utility. They can function as the active light-emitting layer itself or, more commonly, as an electron-injecting or electron-transporting layer. When used as an interfacial layer between the cathode and the emissive layer, these cationic polyelectrolytes can significantly enhance device performance. The ionic nature of these materials can induce a favorable interfacial dipole, which lowers the electron injection barrier from the cathode. This improved electron injection leads to a better charge balance within the device, resulting in higher efficiency and brightness.

The table below summarizes the typical roles and advantages of polyfluorene-based polyelectrolytes in organic electronic devices, which are expected to be applicable to derivatives of this compound.

| Application Area | Function | Key Advantages |

| Organic Light-Emitting Diodes (OLEDs) | Electron-Injecting/Transporting Layer | - Improved electron injection from high work-function metals- Reduced driving voltage- Enhanced device efficiency and brightness |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer | - Solution processability from polar solvents- Tunable emission color through copolymerization |

| Organic Solar Cells (OSCs) | Interfacial Layer | - Formation of an ohmic contact at the electrode interface- Improved charge extraction |

| Organic Field-Effect Transistors (OFETs) | Gate Dielectric Layer | - Potential for low-voltage operation- Solution processability |

Further research focusing specifically on polyelectrolytes derived from this compound is necessary to fully elucidate their specific properties and to quantify their performance in various organic electronic devices. Such studies would provide valuable data for a direct comparison with other polyfluorene-based polyelectrolytes and would help in optimizing their structure for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.